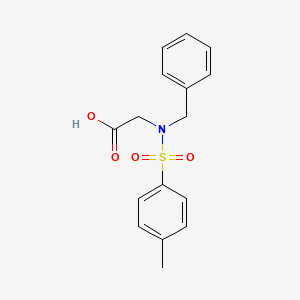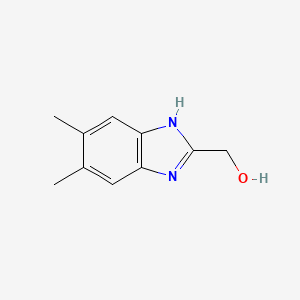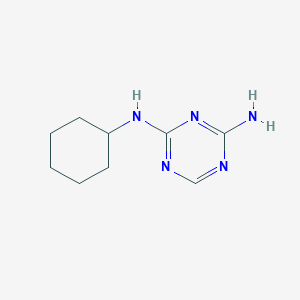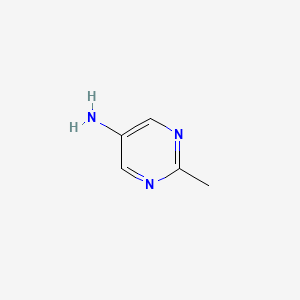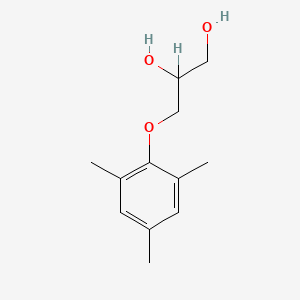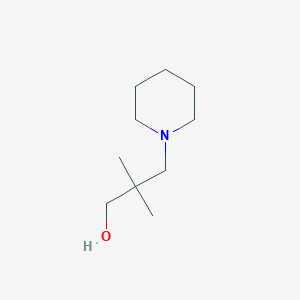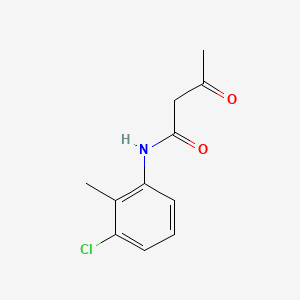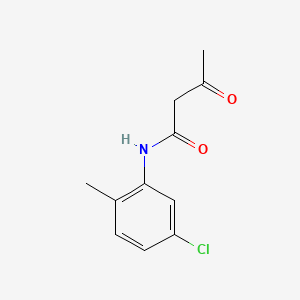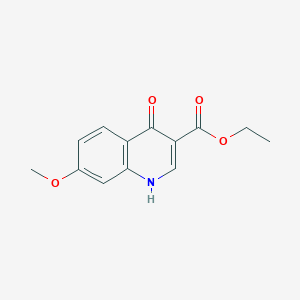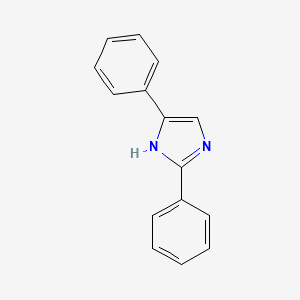![molecular formula C11H14Cl2N2 B1331608 [2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride CAS No. 1203-99-2](/img/structure/B1331608.png)
[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound, specifically, features a chloro-substituted indole ring, which can impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloroindole.
Alkylation: The indole is alkylated using a suitable alkylating agent, such as 1-bromo-2-chloropropane, under basic conditions to introduce the 1-methylethyl group.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve overall efficiency.
化学反应分析
Types of Reactions
[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride: can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: The compound can be reduced using hydrogenation or metal hydrides to yield reduced indole derivatives.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of [2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, potentially leading to modulation of biological pathways. The chloro group can enhance binding affinity and specificity to certain targets, while the amine group can participate in hydrogen bonding and other interactions.
相似化合物的比较
[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride: can be compared with other indole derivatives such as:
5-chloroindole: Lacks the 1-methylethyl and amine groups, leading to different chemical and biological properties.
Indole-3-acetic acid: A plant hormone with different functional groups and biological activities.
Tryptamine: An indole derivative with a primary amine group, known for its role in neurotransmission.
The uniqueness of This compound lies in its specific substitution pattern, which can impart distinct chemical reactivity and biological activity compared to other indole derivatives.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
1-(5-chloro-1H-indol-3-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11;/h2-3,5-7,14H,4,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKPOALZYQCCES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923313 |
Source


|
| Record name | 1-(5-Chloro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-99-2 |
Source


|
| Record name | NSC50457 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5-Chloro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
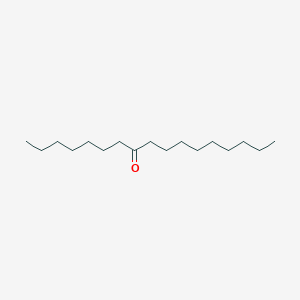

![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)
![2,3-Diphenylbenzo[f]quinoxaline](/img/structure/B1331531.png)
